molecular formula C6H15NO B13898959 (2S)-2-[ethyl(methyl)amino]propan-1-ol

(2S)-2-[ethyl(methyl)amino]propan-1-ol

Cat. No.: B13898959
M. Wt: 117.19 g/mol
InChI Key: VDKVVJABFRJUOS-LURJTMIESA-N
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Description

(2S)-2-[ethyl(methyl)amino]propan-1-ol is an organic compound with a chiral center, making it optically active. It is a secondary amine and an alcohol, which gives it unique chemical properties. This compound is used in various scientific and industrial applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[ethyl(methyl)amino]propan-1-ol can be achieved through several methods. One common method involves the hydrogenation of 2-aminoisobutyric acid or its esters in the presence of a metal catalyst . Another method includes the combination reaction of isobutene, chlorine, and methyl cyanide, followed by hydrolysis reactions to obtain the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes using metal catalysts. These methods are designed to be cost-effective and efficient, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[ethyl(methyl)amino]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst like palladium (Pd) is often used.

    Substitution: Halogenating agents such as thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Simpler amines or alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(2S)-2-[ethyl(methyl)amino]propan-1-ol is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-[ethyl(methyl)amino]propan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The alcohol and amine groups allow it to participate in hydrogen bonding and other interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-[ethyl(methyl)amino]propan-1-ol is unique due to its chiral center and the presence of both an ethyl and methyl group attached to the nitrogen atom. This structural configuration imparts distinct chemical and physical properties, making it valuable in specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

(2S)-2-[ethyl(methyl)amino]propan-1-ol

InChI

InChI=1S/C6H15NO/c1-4-7(3)6(2)5-8/h6,8H,4-5H2,1-3H3/t6-/m0/s1

InChI Key

VDKVVJABFRJUOS-LURJTMIESA-N

Isomeric SMILES

CCN(C)[C@@H](C)CO

Canonical SMILES

CCN(C)C(C)CO

Origin of Product

United States

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